molecular formula C26H31FN2O4 B11832431 (3R,5S,E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxy-N-methoxy-N-methylhept-6-enamide

(3R,5S,E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxy-N-methoxy-N-methylhept-6-enamide

Cat. No.: B11832431
M. Wt: 454.5 g/mol
InChI Key: ODUQTEUNGVZCRS-SVKRATOZSA-N
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Description

(3R,5S,E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxy-N-methoxy-N-methylhept-6-enamide is a complex organic compound that features a fluorophenyl group, an indole moiety, and a hept-6-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S,E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxy-N-methoxy-N-methylhept-6-enamide typically involves multi-step organic reactions. Key steps may include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Introduction of the Fluorophenyl Group: This can be achieved via electrophilic aromatic substitution or cross-coupling reactions.

    Construction of the Hept-6-enamide Backbone: This may involve aldol condensation, followed by reduction and amide formation.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as chromatography and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions could target the carbonyl groups or double bonds.

    Substitution: The fluorophenyl group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activity.

Biology

    Biochemical Studies: It may be used to study enzyme interactions and metabolic pathways.

Medicine

    Drug Development: The compound could serve as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of (3R,5S,E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxy-N-methoxy-N-methylhept-6-enamide would depend on its specific biological target. Generally, it might interact with:

    Receptors: Binding to specific receptors and modulating their activity.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Pathways: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • (3R,5S,E)-7-(3-(4-chlorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxy-N-methoxy-N-methylhept-6-enamide
  • (3R,5S,E)-7-(3-(4-bromophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxy-N-methoxy-N-methylhept-6-enamide

Uniqueness

The presence of the fluorophenyl group in (3R,5S,E)-7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxy-N-methoxy-N-methylhept-6-enamide may confer unique properties such as increased metabolic stability and specific binding affinity to biological targets.

Properties

Molecular Formula

C26H31FN2O4

Molecular Weight

454.5 g/mol

IUPAC Name

(E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxy-N-methoxy-N-methylhept-6-enamide

InChI

InChI=1S/C26H31FN2O4/c1-17(2)29-23-8-6-5-7-22(23)26(18-9-11-19(27)12-10-18)24(29)14-13-20(30)15-21(31)16-25(32)28(3)33-4/h5-14,17,20-21,30-31H,15-16H2,1-4H3/b14-13+/t20-,21-/m1/s1

InChI Key

ODUQTEUNGVZCRS-SVKRATOZSA-N

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)N(C)OC)O)O)C3=CC=C(C=C3)F

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)N(C)OC)O)O)C3=CC=C(C=C3)F

Origin of Product

United States

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